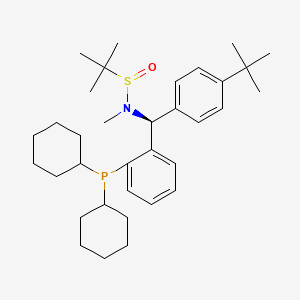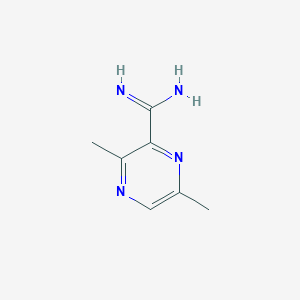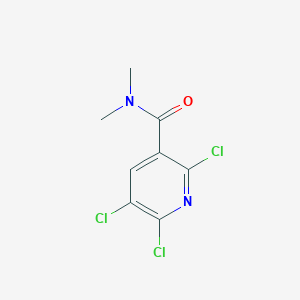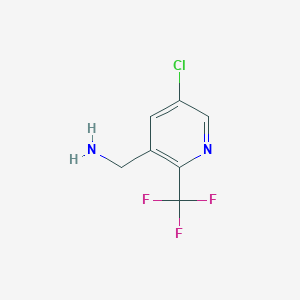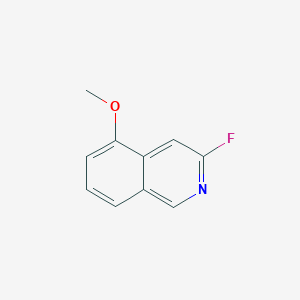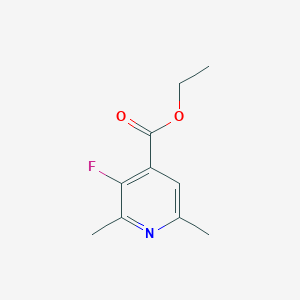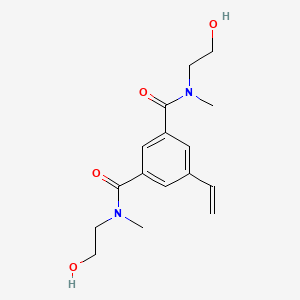![molecular formula C31H21N B13660483 3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
3-Phenyl-9,9'-spirobi[fluoren]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-9,9’-spirobi[fluoren]-2-amine is a complex organic compound known for its unique structural properties and applications in various fields, particularly in the development of organic light-emitting diodes (OLEDs). The compound features a spiro linkage, which imparts rigidity and enhances its photophysical properties, making it a valuable material in optoelectronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a reaction between a fluorene derivative and an amine. The reaction conditions often require the use of catalysts such as boron trifluoride etherate (BF3·OEt2) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Phenyl-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles like halides or alkoxides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorene compounds.
科学的研究の応用
3-Phenyl-9,9’-spirobi[fluoren]-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its structural stability.
作用機序
The mechanism by which 3-Phenyl-9,9’-spirobi[fluoren]-2-amine exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid framework that enhances the compound’s photophysical properties. This rigidity reduces non-radiative decay pathways, leading to higher photoluminescence quantum yields. The compound’s molecular targets and pathways involve interactions with light and electronic states, making it highly efficient in optoelectronic applications .
類似化合物との比較
Similar Compounds
- 3-(9,9’-Spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- Spiro[fluorene-9,9’-xanthene] derivatives
Uniqueness
3-Phenyl-9,9’-spirobi[fluoren]-2-amine stands out due to its unique spiro linkage, which imparts superior rigidity and photophysical properties compared to other similar compounds. This makes it particularly valuable in the development of high-efficiency OLEDs and other optoelectronic devices .
特性
分子式 |
C31H21N |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
3'-phenyl-9,9'-spirobi[fluorene]-2'-amine |
InChI |
InChI=1S/C31H21N/c32-30-19-29-25(18-24(30)20-10-2-1-3-11-20)23-14-6-9-17-28(23)31(29)26-15-7-4-12-21(26)22-13-5-8-16-27(22)31/h1-19H,32H2 |
InChIキー |
DUXMSNOILCDVOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2N)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C73 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


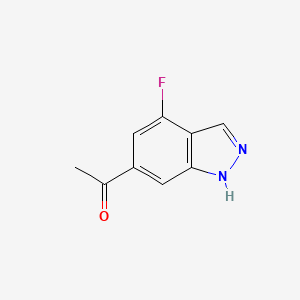
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)
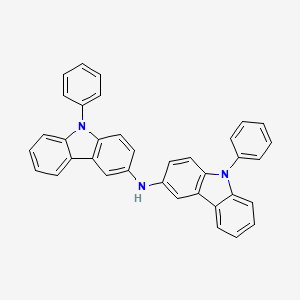
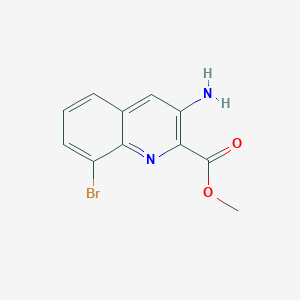
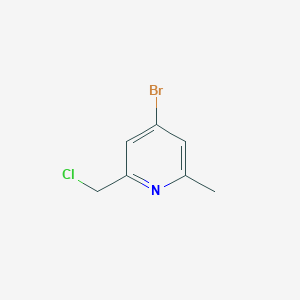
![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
